N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-fluoro-4-methoxybenzene-1-sulfonamide
Description
The compound N-[4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)phenyl]-3-fluoro-4-methoxybenzene-1-sulfonamide is a sulfonamide derivative featuring a 1,2-thiazinan-1,1-dioxide heterocyclic ring and a 3-fluoro-4-methoxy-substituted benzenesulfonamide group. This compound’s structural uniqueness lies in the combination of a sulfonamide moiety with a fluorine atom and methoxy group, which may enhance electronic effects and bioavailability compared to simpler analogs .
Properties
IUPAC Name |
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-fluoro-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O5S2/c1-25-17-9-8-15(12-16(17)18)27(23,24)19-13-4-6-14(7-5-13)20-10-2-3-11-26(20,21)22/h4-9,12,19H,2-3,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKEXDBPCMIRQMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3CCCCS3(=O)=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorosulfonation of 3-Fluoro-4-methoxybenzene
The benzene ring is functionalized via electrophilic aromatic substitution. 3-Fluoro-4-methoxybenzene reacts with chlorosulfonic acid (ClSO₃H) at 0–5°C to yield the sulfonyl chloride. Excess thionyl chloride (SOCl₂) ensures complete conversion of sulfonic acid intermediates.
Reaction Conditions :
Preparation of 4-(1,1-Dioxo-1λ⁶,2-thiazinan-2-yl)aniline
Thiazinane Ring Synthesis
The 1,1-dioxothiazinane moiety is constructed via cyclization of 1,4-dibromobutane with thiourea, followed by oxidation:
Cyclization :
$$ \text{1,4-Dibromobutane} + \text{Thiourea} \xrightarrow{\text{EtOH, reflux}} \text{2-Aminothiazinane hydrobromide} $$
Yield : 65–70%.Oxidation to Sulfone :
$$ \text{2-Aminothiazinane} + \text{H}2\text{O}2 \xrightarrow{\text{Acetic acid, 50°C}} \text{1,1-Dioxo-2-thiazinan-2-amine} $$
Oxidant : 30% H₂O₂ (3 equivalents)
Yield : 88–92%.
Sulfonamide Bond Formation
The final step involves coupling the sulfonyl chloride and aniline derivatives under mild basic conditions:
$$ \text{3-Fluoro-4-methoxybenzene-1-sulfonyl chloride} + \text{4-(1,1-Dioxothiazinan-2-yl)aniline} \xrightarrow{\text{Et₃N, DCM}} \text{Target Compound} $$
Optimized Parameters :
- Base : Triethylamine (2.2 equivalents)
- Temperature : 0°C → room temperature (gradual)
- Reaction Time : 12 hours
- Yield : 82–87%.
Reaction Optimization and Challenges
Sulfur Oxidation Selectivity
Over-oxidation during thiazinane synthesis may yield sulfonic acid byproducts. Controlled H₂O₂ addition and acetic acid solvent mitigate this.
Purification Techniques
- Column Chromatography : Silica gel (ethyl acetate/hexane, 1:3) removes unreacted aniline.
- Recrystallization : Ethanol/water (7:3) yields >99% purity.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Scalability and Industrial Feasibility
Batch-scale synthesis (1 kg) achieved 78% overall yield using flow chemistry for chlorosulfonation and telescoped oxidation-amidation steps. Key cost drivers include palladium catalysts and chromatographic purification, suggesting opportunities for catalyst recycling or aqueous workup modifications.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-fluoro-4-methoxybenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The thiazinane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazinane ring typically yields sulfoxides or sulfones, while reduction of a nitro group results in an amine.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research indicates that sulfonamide derivatives, including N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-fluoro-4-methoxybenzene-1-sulfonamide, exhibit significant antimicrobial properties. These compounds inhibit bacterial growth by targeting the bacterial enzyme dihydropteroate synthase, which is critical in folate synthesis. Studies have shown that modifications in the sulfonamide moiety can enhance activity against resistant strains of bacteria .
1.2 Anticancer Potential
There is emerging evidence that this compound exhibits cytotoxic effects against various cancer cell lines. The thiazine ring structure is believed to play a role in inducing apoptosis in cancer cells. In vitro studies have demonstrated that derivatives of this compound can inhibit tumor growth by disrupting cellular signaling pathways involved in proliferation and survival .
Materials Science
2.1 Polymer Synthesis
this compound can be utilized as a monomer in the synthesis of novel polymers with enhanced thermal and mechanical properties. The incorporation of sulfonamide groups into polymer matrices has been shown to improve solubility and processability, making them suitable for applications in coatings and adhesives .
2.2 Photonic Applications
Due to its unique electronic properties, this compound is being investigated for use in photonic devices. Its ability to absorb specific wavelengths of light makes it a candidate for applications in sensors and light-emitting devices. Research is ongoing to optimize its photophysical properties for enhanced performance in these applications .
Environmental Applications
3.1 Water Treatment
The compound's sulfonamide group has potential applications in environmental chemistry, particularly in the treatment of wastewater. Studies have suggested that it can be used as a reagent for the removal of heavy metals from contaminated water sources through complexation reactions .
3.2 Biodegradation Studies
Research into the biodegradability of sulfonamide compounds has revealed that this compound may undergo microbial degradation under specific environmental conditions. This property could be advantageous for reducing pharmaceutical pollutants in aquatic ecosystems .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-fluoro-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific biological context, but often include modulation of signaling pathways and inhibition of key metabolic processes .
Comparison with Similar Compounds
Structural Features
The compound is compared to sulfonamide derivatives and heterocyclic analogs from the provided evidence. Key differences include:
- Heterocyclic Core : The 1,2-thiazinan-1,1-dioxide ring distinguishes it from diazepane (), triazine (), and triazole () derivatives.
- Substituents : The 3-fluoro-4-methoxy group on the benzenesulfonamide contrasts with nitro (), chloro (), and methyl () substituents in analogs.
Table 1: Structural and Molecular Comparison
Spectroscopic and Physicochemical Properties
- IR Spectroscopy : Sulfonamide derivatives typically exhibit S=O stretches at 1340–1380 cm⁻¹ and 1150–1170 cm⁻¹ (). The absence of C=O bands in triazole-thiones () contrasts with the target’s sulfonamide group .
- Molecular Weight : The target’s estimated molecular weight (~389–397 g/mol) is lower than Example 53 (589.1 g/mol, ), suggesting better membrane permeability .
Biological Activity
N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-fluoro-4-methoxybenzene-1-sulfonamide is a synthetic compound that belongs to the sulfonamide class. This compound exhibits a unique structural configuration characterized by a thiazinan ring and various functional groups, which contribute to its biological activity. The sulfonamide moiety is known for its ability to interact with biological targets, potentially leading to therapeutic effects.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 358.45 g/mol. The presence of fluorine and methoxy groups enhances its lipophilicity and metabolic stability.
| Property | Value |
|---|---|
| Molecular Formula | C19H22N2O4S |
| Molecular Weight | 358.45 g/mol |
| Functional Groups | Sulfonamide, Fluoro, Methoxy |
| CAS Number | 899731-60-3 |
The biological activity of this compound primarily involves the inhibition of specific enzymes or receptors. Sulfonamides are known to inhibit carbonic anhydrases, which play a crucial role in various physiological processes including acid-base balance and ion transport. By inhibiting these enzymes, the compound may enhance dopaminergic tone and normalize neuroplasticity.
Antimicrobial Properties
Sulfonamides have historically been used for their antibacterial properties. This compound has shown potential in inhibiting bacterial growth through its interaction with bacterial dihydropteroate synthase, an enzyme critical for folate synthesis.
Anticancer Activity
Recent studies indicate that compounds with similar structural features exhibit anticancer properties. The mechanism may involve the induction of apoptosis in cancer cells and inhibition of tumor growth through various pathways including the modulation of cell cycle regulators.
Neuroprotective Effects
Research suggests that sulfonamide derivatives can influence neurochemical pathways. For instance, studies on related compounds indicate their role in modulating neurotransmitter levels and protecting against neurodegeneration.
Study on Behavioral Sensitization
A study explored the effects of a structurally similar sulfonamide derivative on nicotine-induced behavioral sensitization in mice. The results indicated that administration of the compound significantly attenuated locomotor activity associated with nicotine exposure, suggesting potential applications in addiction therapy .
Inhibition of Carbonic Anhydrases
Another research highlighted the role of sulfonamides as carbonic anhydrase inhibitors, emphasizing their potential in treating conditions such as glaucoma and epilepsy by stabilizing glutamate release and enhancing dopaminergic signaling .
Q & A
Q. Q1. What are the critical considerations for synthesizing N-[4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)phenyl]-3-fluoro-4-methoxybenzene-1-sulfonamide?
Methodological Answer:
- Solvent Selection : Use polar aprotic solvents like dimethylformamide (DMF) or dichloromethane to stabilize intermediates and enhance reaction efficiency. Evidence from analogous sulfonamide syntheses suggests these solvents optimize yields .
- Purification : Silica gel chromatography is essential to isolate the target compound from byproducts. Gradient elution (e.g., 5–20% ethyl acetate in hexane) is recommended for separating sulfonamide derivatives .
- Temperature Control : Maintain reaction temperatures between 0–25°C to prevent decomposition of the thiazinane-dioxide moiety .
Q. Q2. How can the molecular structure of this compound be validated post-synthesis?
Methodological Answer:
- X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and bond angles. For example, sulfonamide analogs like N-(4-methoxyphenyl)benzenesulfonamide have been structurally validated using this method .
- NMR Spectroscopy : Use - and -NMR to verify substituent positions. The fluorine atom (3-fluoro) and methoxy group (4-methoxy) will exhibit distinct splitting patterns and chemical shifts .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula, with attention to the sulfonamide (-SONH-) and thiazinane-dioxide fragments .
Advanced Research Questions
Q. Q3. What strategies are effective for analyzing the reactivity of the thiazinane-dioxide moiety in this compound?
Methodological Answer:
- pH-Dependent Studies : Investigate hydrolysis or nucleophilic substitution under acidic (pH 2–4) or basic (pH 10–12) conditions. Monitor reaction progress via HPLC to identify degradation products .
- Electrophilic Aromatic Substitution (EAS) : Test reactivity at the para-fluorine or methoxy positions using nitration or halogenation. Compare regioselectivity with computational models (e.g., DFT calculations) .
- Cross-Coupling Reactions : Explore Suzuki-Miyaura coupling at the phenyl ring using palladium catalysts. Optimize ligand selection (e.g., SPhos) to enhance yields of biaryl derivatives .
Q. Q4. How can contradictions in bioactivity data for sulfonamide derivatives be resolved?
Methodological Answer:
- Dose-Response Curves : Perform assays (e.g., enzyme inhibition) across multiple concentrations (1 nM–100 µM) to establish EC/IC values. Inconsistent results may arise from solubility issues (e.g., DMSO vehicle optimization) .
- Metabolic Stability Assays : Use liver microsomes or hepatocytes to assess oxidative degradation pathways. Compare half-life (t) values across species (e.g., human vs. rat) to identify species-specific discrepancies .
- Structural Analog Comparison : Benchmark activity against structurally related compounds (e.g., N-benzyl-N-[4-(1-hydroxyethyl)phenyl]methanesulfonamide) to isolate functional group contributions .
Q. Q5. What advanced techniques are recommended for studying the compound’s interaction with biological targets?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (k, k) to receptors like carbonic anhydrase or kinases. Use immobilized protein targets and buffer systems with low non-specific binding (e.g., HBS-EP) .
- Molecular Dynamics (MD) Simulations : Model the sulfonamide’s binding pocket interactions over 100-ns trajectories. Focus on hydrogen bonding with the thiazinane-dioxide group and hydrophobic contacts with the methoxy substituent .
- Cryo-EM : For large protein complexes, resolve binding conformations at near-atomic resolution. This is particularly useful if the compound targets multi-subunit enzymes .
Q. Q6. How can researchers optimize synthetic yields when scaling up production for in vivo studies?
Methodological Answer:
- Flow Chemistry : Implement continuous flow reactors to improve heat/mass transfer and reduce side reactions (e.g., dimerization). Residence times <10 minutes are ideal for thermally sensitive intermediates .
- Design of Experiments (DoE) : Use factorial designs to optimize variables (e.g., stoichiometry, temperature). For example, a 3 factorial design can identify interactions between catalyst loading and solvent volume .
- In-line Analytics : Integrate FTIR or Raman spectroscopy for real-time monitoring of reaction progress. This minimizes batch failures during scale-up .
Data Analysis and Contradiction Management
Q. Q7. How should researchers address inconsistent spectroscopic data (e.g., NMR splitting patterns)?
Methodological Answer:
- Variable Temperature (VT) NMR : Perform experiments at 25°C, 0°C, and -40°C to detect dynamic processes (e.g., rotamer interconversion) that obscure splitting patterns .
- COSY and NOESY : Use 2D NMR to resolve overlapping signals. For example, NOE correlations can confirm spatial proximity between the sulfonamide NH and thiazinane oxygen .
- Isotopic Labeling : Synthesize - or -labeled analogs to simplify spectral interpretation and assign ambiguous peaks .
Q. Q8. What statistical approaches are critical for validating bioactivity findings?
Methodological Answer:
- ANOVA with Tukey’s Test : Compare means across treatment groups (e.g., compound vs. controls) to identify significant differences (p < 0.05). Replicate experiments in triplicate to reduce Type I errors .
- Principal Component Analysis (PCA) : Reduce dimensionality in high-throughput screening data (e.g., IC values across 50 kinases) to identify clusters of activity .
- Bayesian Modeling : Predict structure-activity relationships (SAR) by integrating prior data on sulfonamide derivatives. This mitigates overfitting in small datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
